4-(Acetoxymethyl)-3-bromobenzoic acid
Overview
Description
4-(Acetoxymethyl)-3-bromobenzoic acid is an organic compound that features both an acetoxymethyl group and a bromine atom attached to a benzoic acid core. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetoxymethyl)-3-bromobenzoic acid typically involves the bromination of 4-(Acetoxymethyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Acetoxymethyl)-3-bromobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetoxymethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 4-(Acetoxymethyl)-3-aminobenzoic acid or 4-(Acetoxymethyl)-3-thiolbenzoic acid.
Oxidation: Products include 4-(Formylmethyl)-3-bromobenzoic acid or 4-(Carboxymethyl)-3-bromobenzoic acid.
Reduction: The major product is 4-(Acetoxymethyl)benzoic acid.
Scientific Research Applications
4-(Acetoxymethyl)-3-bromobenzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetoxymethyl)-3-bromobenzoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The acetoxymethyl group can be hydrolyzed to release the active form of the compound, which then exerts its effects on molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Acetoxymethyl)benzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromobenzoic acid: Lacks the acetoxymethyl group, limiting its versatility in synthetic applications.
4-(Methoxymethyl)-3-bromobenzoic acid: Similar structure but with a methoxymethyl group instead of an acetoxymethyl group, affecting its reactivity and solubility.
Uniqueness
4-(Acetoxymethyl)-3-bromobenzoic acid is unique due to the presence of both the acetoxymethyl and bromine groups, which confer distinct reactivity and versatility in chemical syntheses. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds.
Properties
IUPAC Name |
4-(acetyloxymethyl)-3-bromobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQCBQMZSMHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662367 | |
Record name | 4-[(Acetyloxy)methyl]-3-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-73-9 | |
Record name | 4-[(Acetyloxy)methyl]-3-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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